Triisotridecyl phosphite
Overview
Description
Triisotridecyl phosphite is an organophosphorus compound with the chemical formula (C13H27O)3P. It is a trialkyl phosphite, commonly used as a secondary stabilizer in various polymer applications. This compound is known for its ability to enhance the thermal stability and color retention of polymers, making it a valuable additive in the plastics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisotridecyl phosphite is typically synthesized through the reaction of phosphorus trichloride with tridecyl alcohol. The reaction proceeds as follows:
PCl3+3C13H27OH→(C13H27O)3P+3HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is usually heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and tridecyl alcohol are continuously fed into the system. The reaction is conducted at elevated temperatures, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form triisotridecyl phosphate. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and tridecyl alcohol.
Substitution: this compound can participate in substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Hydrolysis: Water or aqueous solutions.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Triisotridecyl phosphate.
Hydrolysis: Phosphorous acid and tridecyl alcohol.
Substitution: Depending on the nucleophile, various substituted phosphites
Scientific Research Applications
Triisotridecyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability and color retention of polymers.
Biology: Employed in the stabilization of biological samples and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the plastics industry as a secondary stabilizer in polyvinyl chloride (PVC), polyethylene terephthalate (PET), and other polymers
Mechanism of Action
Triisotridecyl phosphite exerts its effects primarily through its antioxidant properties. It acts as a secondary antioxidant by decomposing hydroperoxides, which are formed during the thermal degradation of polymers. This decomposition prevents the propagation of free radicals, thereby enhancing the thermal stability of the polymer. The compound also acts synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization .
Comparison with Similar Compounds
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(2-ethylhexyl) phosphite
- Triphenyl phosphite
Comparison: Triisotridecyl phosphite is unique among these compounds due to its high molecular weight and low volatility, which make it particularly effective in high-temperature applications. Unlike some of the other phosphites, this compound has a low odor and is phenol-free, making it suitable for applications where odor and emissions are a concern .
Properties
IUPAC Name |
tris(11-methyldodecyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H81O3P/c1-37(2)31-25-19-13-7-10-16-22-28-34-40-43(41-35-29-23-17-11-8-14-20-26-32-38(3)4)42-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINYWARLXOTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H81O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228365 | |
Record name | Triisotridecyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77745-66-5 | |
Record name | Phosphorous acid, triisotridecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077745665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, triisotridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisotridecyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisotridecyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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